molecular formula C27H34N2 B12656575 N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline CAS No. 7498-21-7

N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline

Cat. No.: B12656575
CAS No.: 7498-21-7
M. Wt: 386.6 g/mol
InChI Key: ITAZBTTYYXCYLS-DTQAZKPQSA-N
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Description

N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C27H34N2 and a molecular weight of 386.5723 g/mol It is a derivative of aniline, featuring a quinoline moiety attached via a vinyl group to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: N,N-Dipentyl-4-(2-(4-quinolinyl)ethyl)aniline.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

  • N,N-Dibenzyl-4-(2-(4-quinolinyl)vinyl)aniline
  • N,N-Diphenyl-4-(2-(4-quinolinyl)vinyl)aniline
  • N,N-Dimethyl-4-(2-(4-quinolinyl)vinyl)aniline

Comparison: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its pentyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. This distinguishes it from its analogs, which may have different alkyl or aryl substituents, affecting their solubility, reactivity, and biological activity .

Properties

CAS No.

7498-21-7

Molecular Formula

C27H34N2

Molecular Weight

386.6 g/mol

IUPAC Name

N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C27H34N2/c1-3-5-9-21-29(22-10-6-4-2)25-17-14-23(15-18-25)13-16-24-19-20-28-27-12-8-7-11-26(24)27/h7-8,11-20H,3-6,9-10,21-22H2,1-2H3/b16-13+

InChI Key

ITAZBTTYYXCYLS-DTQAZKPQSA-N

Isomeric SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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